molecular formula C6H6O5 B1239355 Fumarylacetic acid

Fumarylacetic acid

Cat. No.: B1239355
M. Wt: 158.11 g/mol
InChI Key: SOXXPQLIZIPMIZ-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fumarylacetic acid is a 4-oxohex-2-enedioic acid. It is a conjugate acid of a fumarylacetate.

Properties

Molecular Formula

C6H6O5

Molecular Weight

158.11 g/mol

IUPAC Name

(E)-4-oxohex-2-enedioic acid

InChI

InChI=1S/C6H6O5/c7-4(3-6(10)11)1-2-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/b2-1+

InChI Key

SOXXPQLIZIPMIZ-OWOJBTEDSA-N

SMILES

C(C(=O)C=CC(=O)O)C(=O)O

Isomeric SMILES

C(C(=O)/C=C/C(=O)O)C(=O)O

Canonical SMILES

C(C(=O)C=CC(=O)O)C(=O)O

Origin of Product

United States

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying fumarylacetic acid in complex biological matrices, and how can researchers optimize these protocols?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for quantification due to its sensitivity and specificity. Researchers should calibrate instruments using certified reference standards and validate methods via spike-recovery experiments in representative matrices (e.g., plasma, tissue homogenates). For improved accuracy, consider isotopically labeled internal standards to correct for matrix effects .

Q. How is this compound synthesized in laboratory settings, and what are the critical purification steps to ensure high purity?

  • Methodological Answer : Laboratory synthesis often involves catalytic isomerization of maleic acid derivatives under controlled pH and temperature. Post-synthesis, purification via recrystallization (using ethanol-water mixtures) or column chromatography (silica gel with ethyl acetate/hexane eluents) is critical. Purity should be verified using melting point analysis and nuclear magnetic resonance (NMR) spectroscopy .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound?

  • Methodological Answer : Cross-validate data using multiple techniques:

  • Calorimetry : Measure enthalpy changes via differential scanning calorimetry (DSC).
  • Computational Chemistry : Compare experimental results with density functional theory (DFT) calculations.
  • Systematic Reviews : Apply Cochrane guidelines to assess study heterogeneity, such as variations in sample preparation or instrumentation .

Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms involving this compound in enzymatic pathways?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model enzyme-substrate interactions to identify binding affinities and transition states.
  • Kinetic Isotope Effects (KIE) : Validate computational predictions by experimentally measuring isotopic substitution effects on reaction rates.
  • Data Integration : Use tools like PyMol or Schrödinger Suite to overlay simulation results with crystallographic data from protein databases .

Q. What methodologies are recommended for assessing the stability of this compound under varying storage conditions (e.g., temperature, light exposure)?

  • Methodological Answer : Design accelerated stability studies using International Council for Harmonisation (ICH) guidelines:

  • Forced Degradation : Expose samples to extreme conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC.
  • Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life at standard storage temperatures .

Data Analysis and Interpretation

Q. How should researchers address conflicting data on the biological activity of this compound in in vitro versus in vivo studies?

  • Methodological Answer :

  • Dose-Response Analysis : Compare potency (IC50/EC50) across models, accounting for bioavailability differences.
  • Metabolite Profiling : Use LC-MS to identify active metabolites in in vivo systems that may not be present in vitro.
  • Meta-Analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies and assess effect sizes .

Experimental Design Considerations

Q. What are the best practices for designing experiments to study the role of this compound in metabolic pathways?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹³C-labeled this compound to track metabolic flux via NMR or mass spectrometry.
  • Knockout Models : Employ CRISPR/Cas9 to silence genes encoding enzymes interacting with this compound and observe phenotypic changes.
  • Controls : Include sham-treated groups and enzyme inhibitors to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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